

# Spiro[3.4]octane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Spiro[3.4]octane

CAS No.: 175-56-4

Cat. No.: B089794

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## Introduction

**Spiro[3.4]octane** is a saturated bicyclic hydrocarbon with a unique three-dimensional structure where a cyclobutane and a cyclopentane ring are joined at a single carbon atom. This spirocyclic scaffold has garnered significant interest in medicinal chemistry and materials science due to its conformational rigidity and novel vectoral orientation of substituents. Its incorporation into molecular frameworks can lead to improved pharmacological properties, such as enhanced metabolic stability and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the core properties of **spiro[3.4]octane**, including its physicochemical characteristics, synthesis methodologies, and spectroscopic data.

## Core Properties of Spiro[3.4]octane

The fundamental properties of **spiro[3.4]octane** are summarized in the tables below, providing a clear reference for researchers.

## Physicochemical Properties

Property	Value	Reference
CAS Number	175-56-4	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub>	[1][2][3]
Molecular Weight	110.20 g/mol	[1][3]
Boiling Point	147.6 °C at 760 mmHg	[2]
Density	0.89 g/cm <sup>3</sup>	[2]
Refractive Index	1.478	[2]
Flash Point	23.3 °C	[2]
Vapor Pressure	5.55 mmHg at 25°C	[2]

## Spectroscopic Data

Detailed experimental spectroscopic data for the parent **spiro[3.4]octane** is not extensively documented in readily available literature. However, based on the known spectral characteristics of its constituent rings and related spirocyclic systems, the following are the expected spectroscopic features.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Resonances in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the methylene protons of the cyclobutane and cyclopentane rings. The spectrum's complexity will depend on the conformational dynamics of the rings.
$^{13}\text{C}$ NMR	A set of distinct signals for the spiro carbon and the different methylene carbons in the two rings. The exact chemical shifts would require experimental determination or high-level computational prediction.
IR Spectroscopy	Characteristic C-H stretching vibrations for $\text{sp}^3$ -hybridized carbons just below $3000\text{ cm}^{-1}$ , along with C-H bending and scissoring vibrations in the $1470\text{-}1450\text{ cm}^{-1}$ region.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) at $m/z = 110$ , corresponding to the molecular weight of $\text{C}_8\text{H}_{14}$ . Fragmentation patterns would involve the characteristic loss of alkyl fragments from the cyclic systems.

## Synthesis of Spiro[3.4]octane and its Derivatives

While a specific, detailed experimental protocol for the synthesis of the parent **spiro[3.4]octane** is not widely published, general synthetic strategies for spirocycles can be applied. Furthermore, the synthesis of various functionalized **spiro[3.4]octane** derivatives is well-documented and provides insight into the construction of this scaffold.

### General Synthetic Strategies

The construction of the **spiro[3.4]octane** core can be approached in two primary ways:

- Cyclopentane ring formation onto a pre-existing cyclobutane.
- Cyclobutane ring formation onto a pre-existing cyclopentane.

Modern synthetic techniques, such as ring-closing metathesis, have also been employed for the efficient synthesis of complex **spiro[3.4]octane** systems.[4]

## Experimental Protocol: Synthesis of Spiro[3.4]octan-6-ol

A common and well-documented entry into the functionalized **spiro[3.4]octane** system is through the synthesis of spiro[3.4]octan-6-ol, typically via the reduction of spiro[3.4]octan-6-one.

Reaction: Reduction of Spiro[3.4]octan-6-one to Spiro[3.4]octan-6-ol

Materials:

- Spiro[3.4]octan-6-one
- Sodium borohydride (NaBH<sub>4</sub>)
- Anhydrous Methanol
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

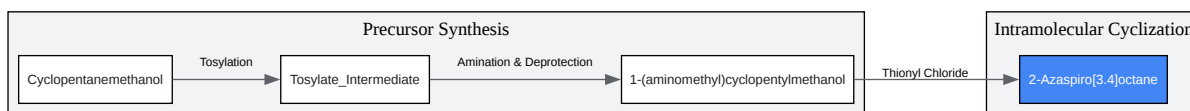
- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Spiro[3.4]octan-6-one in anhydrous methanol (a typical concentration is 0.1 to 0.5

M).[5]

- Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C. [5]
- Reduction: Slowly add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH<sub>4</sub>.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. [5]
- Extraction: Add diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.[5]
- Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous magnesium sulfate.[5]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Spiro[3.4]octan-6-ol.[5] Further purification can be achieved by column chromatography on silica gel if necessary.[5]

## Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic workflows for accessing **spiro[3.4]octane** derivatives.



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## Synthetic workflow for 2-Azaspiro[3.4]octane.



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